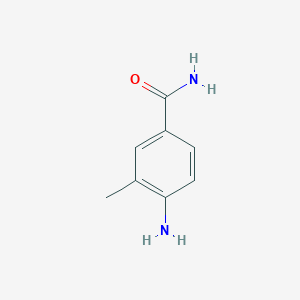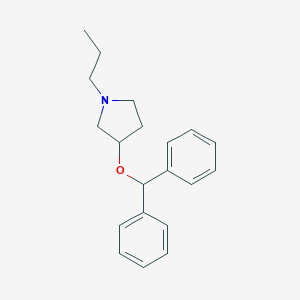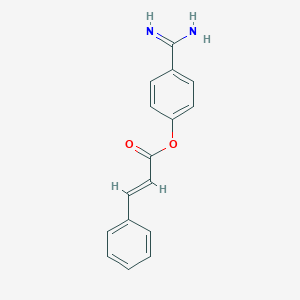
4-Amidinophenyl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amidinophenyl cinnamate, also known as PAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule is a derivative of cinnamic acid, a naturally occurring compound found in many plants. PAC has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 4-Amidinophenyl cinnamate involves its ability to modulate various signaling pathways involved in cell growth, proliferation, and survival. 4-Amidinophenyl cinnamate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. Moreover, 4-Amidinophenyl cinnamate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
4-Amidinophenyl cinnamate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 4-Amidinophenyl cinnamate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4-Amidinophenyl cinnamate has been shown to scavenge free radicals and inhibit lipid peroxidation, which are two major mechanisms involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Amidinophenyl cinnamate in lab experiments is its high potency and selectivity. 4-Amidinophenyl cinnamate has been shown to exhibit potent antitumor and anti-inflammatory effects at low concentrations, making it an ideal candidate for drug development. Moreover, 4-Amidinophenyl cinnamate has low toxicity and is well-tolerated in animal studies.
However, one of the limitations of using 4-Amidinophenyl cinnamate in lab experiments is its poor solubility in water. This can make it challenging to administer 4-Amidinophenyl cinnamate in vivo and can limit its bioavailability. Moreover, the synthesis of 4-Amidinophenyl cinnamate can be complex and time-consuming, which can limit its widespread use in research.
Direcciones Futuras
The potential therapeutic applications of 4-Amidinophenyl cinnamate are vast, and there are many future directions for research. One area of interest is the development of 4-Amidinophenyl cinnamate-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, further research is needed to elucidate the exact mechanisms of action of 4-Amidinophenyl cinnamate and its potential interactions with other signaling pathways. Additionally, the development of novel synthesis methods for 4-Amidinophenyl cinnamate could enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 4-Amidinophenyl cinnamate is a synthetic compound with vast potential for therapeutic applications. The synthesis of 4-Amidinophenyl cinnamate involves the reaction of cinnamic acid with guanidine hydrochloride in the presence of a catalyst. 4-Amidinophenyl cinnamate has been extensively studied for its antitumor, anti-inflammatory, and neuroprotective properties. The mechanism of action of 4-Amidinophenyl cinnamate involves its ability to modulate various signaling pathways involved in cell growth, proliferation, and survival. 4-Amidinophenyl cinnamate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. While there are some limitations to using 4-Amidinophenyl cinnamate in lab experiments, the potential therapeutic applications of this compound are vast, and further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 4-Amidinophenyl cinnamate involves the reaction of cinnamic acid with guanidine hydrochloride in the presence of a catalyst. This process yields a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. The purity of the compound can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
4-Amidinophenyl cinnamate has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 4-Amidinophenyl cinnamate has potent antitumor effects against different types of cancer cells, including breast, lung, and prostate cancer. Moreover, 4-Amidinophenyl cinnamate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its antitumor properties, 4-Amidinophenyl cinnamate has also been studied for its neuroprotective effects. Research has shown that 4-Amidinophenyl cinnamate can protect neurons from oxidative stress and inflammation, which are two major factors involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
103499-67-8 |
|---|---|
Nombre del producto |
4-Amidinophenyl cinnamate |
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(4-carbamimidoylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14N2O2/c17-16(18)13-7-9-14(10-8-13)20-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18)/b11-6+ |
Clave InChI |
SYMNKMKOTLVJCE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |
Sinónimos |
4-Amidinophenyl cinnamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



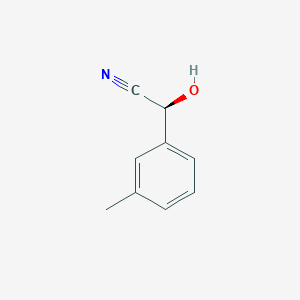
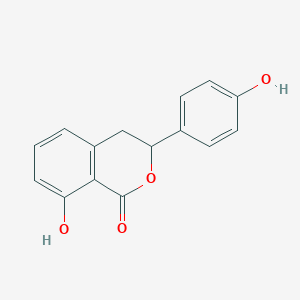
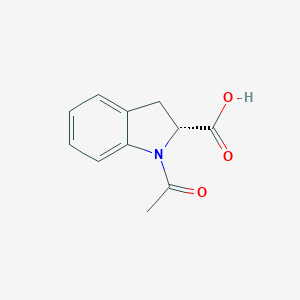
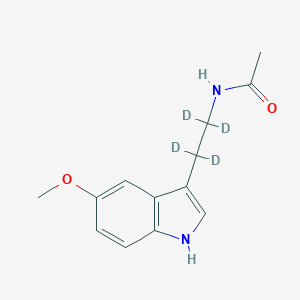
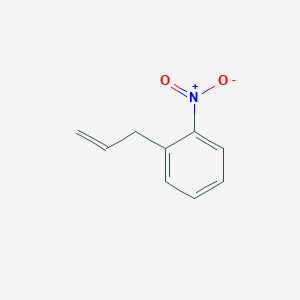
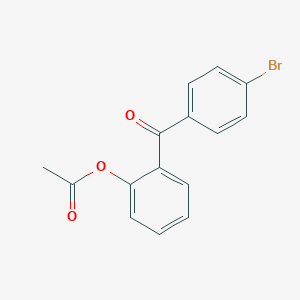
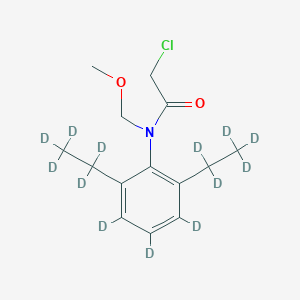
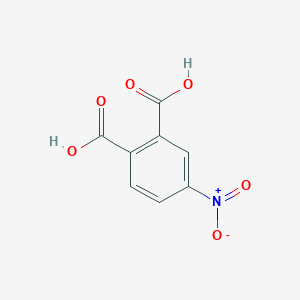
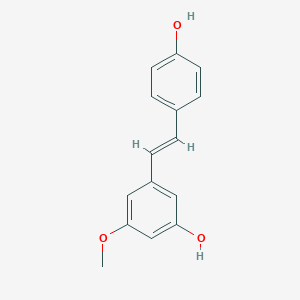
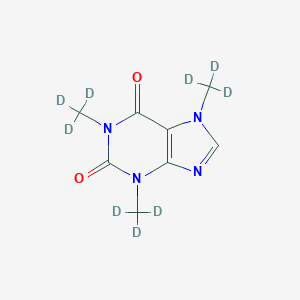
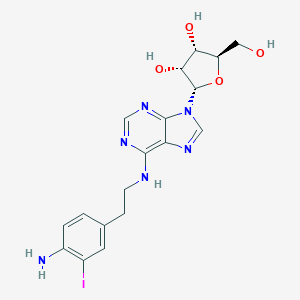
![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
